N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1221725-62-7
VCID: VC2814589
InChI: InChI=1S/C6H12N2O.ClH/c7-3-4-8-6(9)5-1-2-5;/h5H,1-4,7H2,(H,8,9);1H
SMILES: C1CC1C(=O)NCCN.Cl
Molecular Formula: C6H13ClN2O
Molecular Weight: 164.63 g/mol

N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride

CAS No.: 1221725-62-7

Cat. No.: VC2814589

Molecular Formula: C6H13ClN2O

Molecular Weight: 164.63 g/mol

* For research use only. Not for human or veterinary use.

N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride - 1221725-62-7

Specification

CAS No. 1221725-62-7
Molecular Formula C6H13ClN2O
Molecular Weight 164.63 g/mol
IUPAC Name N-(2-aminoethyl)cyclopropanecarboxamide;hydrochloride
Standard InChI InChI=1S/C6H12N2O.ClH/c7-3-4-8-6(9)5-1-2-5;/h5H,1-4,7H2,(H,8,9);1H
Standard InChI Key OILOKLDPHZWDAW-UHFFFAOYSA-N
SMILES C1CC1C(=O)NCCN.Cl
Canonical SMILES C1CC1C(=O)NCCN.Cl

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride is the hydrochloride salt of N-(2-aminoethyl)cyclopropanecarboxamide. The parent compound has the molecular formula C₆H₁₂N₂O with a molecular weight of 128.17 g/mol . When formed as the hydrochloride salt, the molecular formula becomes C₆H₁₃ClN₂O with an approximate molecular weight of 164.63 g/mol. The compound features a cyclopropane ring attached to a carboxamide group, which is further connected to an aminoethyl chain.

The structure can be represented using several chemical identifiers:

Identifier TypeValue
CAS Number53673-05-5 (parent compound)
SMILESC1CC1C(=O)NCCN.Cl (hydrochloride salt)
InChIInChI=1S/C6H12N2O/c7-3-4-8-6(9)5-1-2-5/h5H,1-4,7H2,(H,8,9) (parent compound)
InChIKeyIOKJAZWKXFLGJN-UHFFFAOYSA-N (parent compound)

Spectroscopic Properties

Mass spectrometry data for the parent compound reveals the following characteristics:

Adductm/zPredicted CCS (Ų)
[M+H]+129.10224125.8
[M+Na]+151.08418135.4
[M+NH4]+146.12878134.1
[M+K]+167.05812132.5
[M-H]-127.08768133.9
[M+Na-2H]-149.06963132.8
[M]+128.09441130.1
[M]-128.09551130.1

These collision cross-section (CCS) values are important for analytical characterization using ion mobility mass spectrometry .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride typically involves a two-stage process:

  • Synthesis of the parent compound (N-(2-aminoethyl)cyclopropanecarboxamide)

  • Conversion to the hydrochloride salt

The parent compound can be synthesized through several approaches:

From Cyclopropanecarboxylic Acid

This method involves direct amide bond formation between cyclopropanecarboxylic acid and 2-aminoethylamine (ethylenediamine). The reaction typically requires coupling agents to activate the carboxylic acid.

From Cyclopropanecarbonyl Chloride

In this approach, the more reactive cyclopropanecarbonyl chloride is used as the starting material, which readily reacts with ethylenediamine to form the amide bond. This method often provides better yields but requires handling of the reactive acyl chloride.

Reaction Conditions and Optimization

The synthesis requires careful control of several parameters:

ParameterConsideration
TemperatureTypically room temperature to moderate heat (20-60°C)
pHMaintained basic to prevent protonation of the diamine
SolventDichloromethane or other chlorinated solvents often used
Reagent ratioExcess ethylenediamine helps prevent bis-acylation
Reaction timeGenerally 2-24 hours depending on conditions

The hydrochloride salt is formed by treating the free base with HCl in an appropriate solvent, typically an anhydrous medium such as diethyl ether or ethanol, followed by filtration and purification.

Applications in Chemical Research

Pharmaceutical Research Applications

N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride has several potential applications in pharmaceutical research:

Drug Development Building Block

The compound can serve as a valuable building block for developing more complex pharmaceutical agents. The cyclopropane ring provides unique conformational constraints that can influence binding affinity and selectivity toward biological targets.

Structure-Activity Relationship Studies

Researchers can utilize this compound to investigate how structural modifications affect biological activity. The presence of both the cyclopropane ring and the aminoethyl chain offers multiple points for derivatization.

Modification SitePotential DerivativesPurpose
Cyclopropane ringSubstituted derivativesAlter steric and electronic properties
Amine terminusSecondary/tertiary aminesModify basicity and hydrogen bonding
Amide bondThioamides, reversed amidesChange hydrogen bonding pattern

Synthetic Organic Chemistry Applications

In synthetic organic chemistry, the compound can serve as:

  • An intermediate in multi-step syntheses

  • A source of conformationally constrained fragments

  • A substrate for studying cyclopropane ring-opening reactions

Related Compounds and Structural Comparisons

Structural Analogues

Several compounds show structural similarities to N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
N-(2-aminoethyl)cyclobutanecarboxamide HClC₇H₁₅ClN₂O178.66Four-membered cyclobutane ring instead of cyclopropane
N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamideC₁₁H₁₄N₄O₃250.25Contains additional nitropyridyl moiety
(1R,2R)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide HClC₁₅H₂₃ClN₂O282.81Contains phenyl and diethylamide groups; more complex substitution pattern

Pharmacologically Relevant Derivatives

Certain structural modifications of the cyclopropanecarboxamide scaffold have led to compounds with notable biological activities:

  • 1-Phenyl-2-(1-aminoalkyl)-N,N-diethylcyclopropanecarboxamides have been investigated as NMDA receptor antagonists, which may have neuroprotective properties .

  • Compounds with similar structural features have been explored in the context of developing novel pain management medications.

AspectRecommendation
StorageStore in sealed, air-resistant containers
HandlingUse standard laboratory protective equipment (gloves, safety glasses, lab coat)
TransportationTransport by sea or air following appropriate regulations
Use RestrictionsFor industry use only

Spectroscopic Characterization

Analytical Methods for Identification

Several analytical techniques are commonly employed to characterize N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR provides information about the proton environments

    • ¹³C NMR confirms the carbon framework, including the characteristic cyclopropane signals

  • Mass Spectrometry:

    • Provides molecular weight confirmation

    • Fragmentation patterns help confirm structural elements

  • Infrared Spectroscopy:

    • Characteristic absorption bands for NH₂, NH, and C=O functional groups

    • Salt form shows distinctive N-H stretching patterns

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